molecular formula C23H18FNO2 B11551350 (2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(2-methoxyphenyl)methylidene]amino}phenyl)prop-2-en-1-one

(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(2-methoxyphenyl)methylidene]amino}phenyl)prop-2-en-1-one

Cat. No.: B11551350
M. Wt: 359.4 g/mol
InChI Key: ARJDPEJNIKAGDP-OZRVLCEOSA-N
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Description

(2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenyl group connected through a prop-2-en-1-one linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 4-[(2-methoxyphenyl)methylidene]aniline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

For large-scale industrial production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, improved reaction conditions, and continuous flow reactors to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18FNO2

Molecular Weight

359.4 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-1-[4-[(2-methoxyphenyl)methylideneamino]phenyl]prop-2-en-1-one

InChI

InChI=1S/C23H18FNO2/c1-27-23-5-3-2-4-19(23)16-25-21-13-9-18(10-14-21)22(26)15-8-17-6-11-20(24)12-7-17/h2-16H,1H3/b15-8+,25-16?

InChI Key

ARJDPEJNIKAGDP-OZRVLCEOSA-N

Isomeric SMILES

COC1=CC=CC=C1C=NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=CC=C1C=NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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